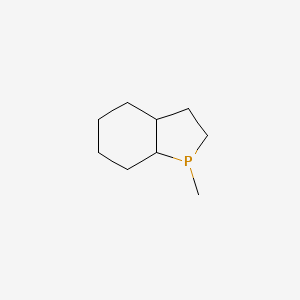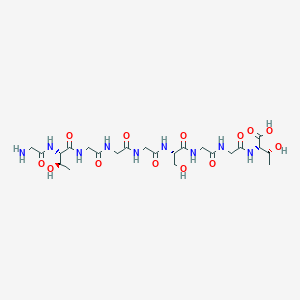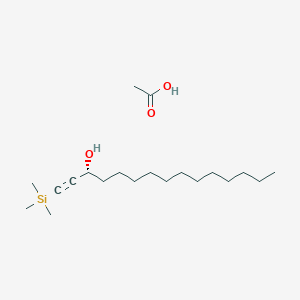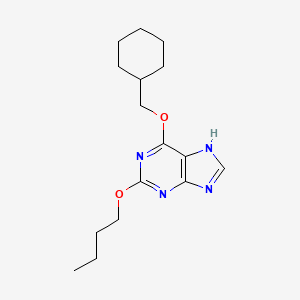![molecular formula C23H17NO4 B12536004 1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione CAS No. 697798-09-7](/img/structure/B12536004.png)
1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione is a chemical compound that features a pyrene moiety linked to a pyrrolidine-2,5-dione structure via a propanoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione typically involves the esterification of pyrene-1-propanoic acid with pyrrolidine-2,5-dione. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione can be reduced to hydroxyl groups.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield pyrene-1-propanoic acid and pyrrolidine-2,5-dione.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Pyrene-1,6-dione
Reduction: 1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-diol
Substitution: Pyrene-1-propanoic acid and pyrrolidine-2,5-dione
科学的研究の応用
1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Biology: Employed in studying protein-ligand interactions and as a labeling agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound can interact with proteins, altering their conformation and activity. These interactions are mediated through non-covalent forces such as π-π stacking, hydrogen bonding, and van der Waals interactions.
類似化合物との比較
Similar Compounds
- 1-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]oxy}pyrrolidine-2,5-dione
- 1-{[3-(2-pyridyldithio)propanoyl]oxy}pyrrolidine-2,5-dione
Uniqueness
1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties and the ability to intercalate into DNA. This makes it particularly useful in applications requiring fluorescence detection and DNA interaction studies, setting it apart from other similar compounds.
特性
CAS番号 |
697798-09-7 |
|---|---|
分子式 |
C23H17NO4 |
分子量 |
371.4 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-pyren-1-ylpropanoate |
InChI |
InChI=1S/C23H17NO4/c25-19-11-12-20(26)24(19)28-21(27)13-9-14-4-5-17-7-6-15-2-1-3-16-8-10-18(14)23(17)22(15)16/h1-8,10H,9,11-13H2 |
InChIキー |
YPICDNPPULHDIU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12535925.png)
![Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-](/img/structure/B12535928.png)
![2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol](/img/structure/B12535932.png)
![1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12535941.png)


![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide](/img/structure/B12535967.png)

![N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine](/img/structure/B12535974.png)
![6-[2-[2-fluoro-6-(trifluoromethyl)phenyl]-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12535980.png)


![1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]-](/img/structure/B12535996.png)
![N-Benzyl-N'-[2-(4-methylphenyl)ethenyl]thiourea](/img/structure/B12535997.png)
